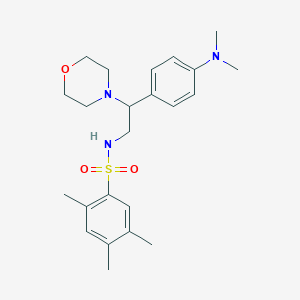

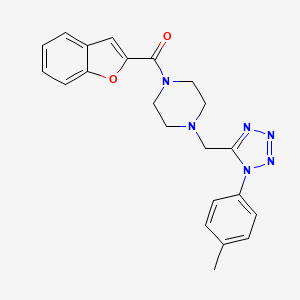

![molecular formula C21H28N2O4S2 B2487720 4-叔丁基-N-[1-(乙基磺酰)-1,2,3,4-四氢喹啉-7-基]苯磺酰胺 CAS No. 946227-26-5](/img/structure/B2487720.png)

4-叔丁基-N-[1-(乙基磺酰)-1,2,3,4-四氢喹啉-7-基]苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of complex molecules like 4-tert-butyl-N-[1-(ethylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzenesulfonamide often involves multi-step chemical reactions, starting from simpler precursors to achieve the desired structure. While specific synthesis pathways for this exact compound may not be widely documented, general methods for synthesizing similar compounds involve reactions like cycloadditions, functional group transformations, and the use of organometallic reagents. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes, showcasing the versatility of sulfonamide groups in synthesis processes (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of sulfonamide derivatives is characterized by their distinctive functional groups, which significantly influence their chemical behavior and interactions. Crystal structure analysis, such as that performed on similar sulfonamide compounds, reveals intricate details about molecular geometry, hydrogen bonding, and π-π interactions, which are crucial for understanding the compound's stability and reactivity (Balu & Gopalan, 2013).

Chemical Reactions and Properties

Sulfonamides participate in a variety of chemical reactions, reflecting their utility in organic synthesis and potential pharmaceutical applications. Their reactivity can be explored through the synthesis of caged compounds, demonstrating the functional versatility of the sulfonamide group (Aoki et al., 2008). Additionally, the synthesis of N-(Boc) nitrone equivalents from tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates exemplifies the chemical transformations that these compounds can undergo, providing valuable building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are intrinsically linked to their molecular structure. The extensive π–π interactions and hydrogen bonding, as observed in related compounds, play a critical role in determining these properties (Balu & Gopalan, 2013).

科学研究应用

化学性质和合成

4-叔丁基-N-[1-(乙磺酰基)-1,2,3,4-四氢喹啉-7-基]苯磺酰胺是一类化合物的一部分,以其复杂的化学结构和在化学和生物化学领域中各种应用潜力而闻名。例如,与2-吡啶胺衍生的磺酰胺形成的铜(II)络合物,包括与4-叔丁基苯磺酰胺相关的化合物,已被研究其作为化学核酸酶的潜力。这些络合物表现出与CuL2化学计量比的独特配位化合物,并已通过包括EPR测量在内的光谱方法进行了表征。它们在抗坏血酸/H2O2存在下作为化学核酸酶,具有反应性氧化物种为羟基和类单线态氧物种(Macías等,2006)。

制药研究

在制药研究领域,已探索了新磺酰胺衍生物的合成和促凋亡效应,重点关注它们在激活癌细胞中的p38/ERK磷酸化方面的潜力。这些研究涉及携带磺酰胺片段的化合物,已显示出在减少细胞增殖和诱导促凋亡基因mRNA表达方面的显著潜力,可能通过激活p38介导(Cumaoğlu等,2015)。

材料科学和催化

另一个应用领域涉及在3-芳基磺酰喹啉衍生物的合成中使用叔丁基过氧化物,突出了通过磺化-环化-芳构化过程合成这些化合物的方法。这为在一步中形成C-S键和喹啉环提供了一条直接途径,这对于制药药物和材料科学的发展至关重要(Zhang et al., 2016)。

分析和结构化学

已对与4-叔丁基-N-[1-(乙磺酰基)-1,2,3,4-四氢喹啉-7-基]苯磺酰胺相关的化合物的合成和晶体结构进行了研究,例如4-(叔丁基)-N-(吡啶-3-基甲基)苯磺酰胺,以了解它们的分子结构和潜在相互作用。这些研究为它们的广泛π-π相互作用和几乎线性的分子间N-H···N氢键提供了见解,这对于它们在催化和材料合成中的反应性和潜在应用至关重要(Balu & Gopalan, 2013)。

属性

IUPAC Name |

4-tert-butyl-N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O4S2/c1-5-28(24,25)23-14-6-7-16-8-11-18(15-20(16)23)22-29(26,27)19-12-9-17(10-13-19)21(2,3)4/h8-13,15,22H,5-7,14H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFECXWCHDAWLEO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)N1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzene-1-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

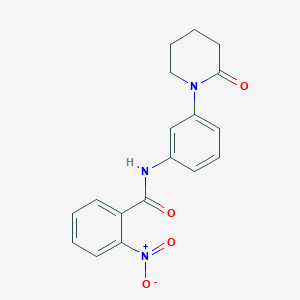

![8-{3-[(4-Fluorophenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazolidino [1,2-h]purine-2,4-dione](/img/structure/B2487640.png)

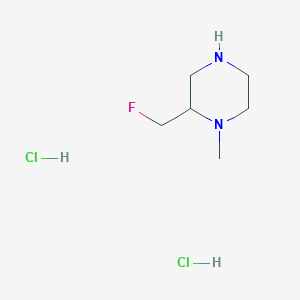

![2-[1-(4-methylbenzenesulfonyl)-1H-indol-6-yl]ethan-1-amine hydrochloride](/img/structure/B2487641.png)

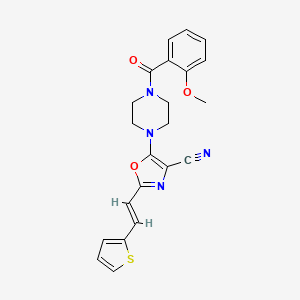

![N-(3-methoxyphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2487642.png)

![5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2487644.png)

![3-[(4-Benzyl-3-oxopiperazin-1-yl)methyl]benzonitrile](/img/structure/B2487652.png)

![2-Methyl-6-phenylthieno[2,3-d]pyrimidine-4-thiol](/img/structure/B2487653.png)

![2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N,N-diisopropylacetamide](/img/structure/B2487655.png)

![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[3-(2-methylpropyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2487656.png)

![4-Chloro-2-{[(2,6-dimethylphenyl)amino]methyl}phenol](/img/structure/B2487658.png)